In Vitro Mycelial Growth Inhibition: Thiophanate-methyl vs. Carbendazim
In a direct head-to-head comparison, thiophanate-methyl was approximately 100-fold less potent than carbendazim in inhibiting Colletotrichum falcatum mycelial growth in axenic culture, as measured by Minimum Inhibitory Concentration (MIC) [1]. Specifically, the MIC for thiophanate-methyl was 100 mg L⁻¹, compared to 1 mg L⁻¹ for carbendazim. This stark difference in intrinsic potency highlights the critical need for precise compound selection in in vitro screening protocols.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against Colletotrichum falcatum |
|---|---|
| Target Compound Data | 100 mg L⁻¹ |
| Comparator Or Baseline | Carbendazim: 1 mg L⁻¹ |
| Quantified Difference | Thiophanate-methyl MIC is 100x higher |
| Conditions | Axenic culture (in vitro) on solid media |
Why This Matters
This quantitative in vitro data establishes a baseline potency differential that informs dose selection and justifies why thiophanate-methyl should not be directly substituted for carbendazim in lab-based sensitivity assays.
- [1] Ravikumar, M. R., et al. (2005). Efficacy of thiophanate methyl against red rot of sugarcane. Sugar Tech, 7(2-3), 115-117. View Source
